Bis(thiazol-5-ylmethyl) Carbonate
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Overview
Description
Bis(thiazol-5-ylmethyl) Carbonate is a chemical compound that features two thiazole rings connected by a carbonate group. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Compounds containing thiazole rings are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(thiazol-5-ylmethyl) Carbonate typically involves the reaction of thiazol-5-ylmethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is maintained at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the use of phosgene, a highly toxic reagent .
Chemical Reactions Analysis
Types of Reactions
Bis(thiazol-5-ylmethyl) Carbonate undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Bis(thiazol-5-ylmethyl) Carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of Bis(thiazol-5-ylmethyl) Carbonate involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The carbonate group may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a single thiazole ring.
Bis(thiazol-2-ylmethyl) Carbonate: Similar structure but with thiazole rings at the 2-position.
Thiazolidine: A reduced form of thiazole with a saturated ring
Uniqueness
Bis(thiazol-5-ylmethyl) Carbonate is unique due to its specific substitution pattern and the presence of the carbonate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1370406-84-0 |
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Molecular Formula |
C9H8N2O3S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
bis(1,3-thiazol-5-ylmethyl) carbonate |
InChI |
InChI=1S/C9H8N2O3S2/c12-9(13-3-7-1-10-5-15-7)14-4-8-2-11-6-16-8/h1-2,5-6H,3-4H2 |
InChI Key |
ICFSKYCTIJFSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)COC(=O)OCC2=CN=CS2 |
Origin of Product |
United States |
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